Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate
Overview
Description
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate is an organic compound with the molecular formula C11H11ClN2O5 and a molecular weight of 286.67 g/mol . This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an amino propanoate moiety. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methyl 2-amino propanoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like triethylamine (TEA).
Major Products Formed
Reduction: Methyl 2-[(4-amino-3-nitrobenzoyl)amino]propanoate.
Substitution: Methyl 2-[(4-substituted-3-nitrobenzoyl)amino]propanoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate
- Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
- Methyl [(4-chloro-3-nitrobenzoyl)amino]acetate
Uniqueness
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate is unique due to its specific structural features, such as the chloro-nitrobenzoyl group and the amino propanoate moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for targeted research applications .
Properties
IUPAC Name |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5/c1-6(11(16)19-2)13-10(15)7-3-4-8(12)9(5-7)14(17)18/h3-6H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISQBNDMQJLRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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